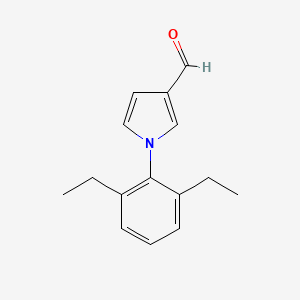

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(2,6-diethylphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-13-6-5-7-14(4-2)15(13)16-9-8-12(10-16)11-17/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADKCLODOLSPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications for the Research Scientist

Chemical Identity and Structural Elucidation

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde belongs to the class of N-substituted pyrroles, which are prominent heterocyclic motifs in medicinal chemistry. The core structure consists of a pyrrole ring substituted at the nitrogen atom (position 1) with a 2,6-diethylphenyl group and a formyl (carbaldehyde) group at position 3.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source/Method |

| IUPAC Name | 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde | Nomenclature |

| CAS Number | Not Assigned | Database Search |

| Molecular Formula | C₁₅H₁₇NO | Calculated |

| Molecular Weight | 227.30 g/mol | Calculated |

| Canonical SMILES | CCC1=C(C=CC=C1CC)N2C=CC(=C2)C=O | Structure |

| InChI Key | (Predicted) | Structure |

The strategic placement of the bulky 2,6-diethylphenyl group ortho to the point of attachment to the pyrrole nitrogen introduces significant steric hindrance. This steric crowding is known to influence the regioselectivity of synthetic reactions, such as the Vilsmeier-Haack formylation, favoring substitution at the less hindered 3-position of the pyrrole ring.[1][2]

Synthesis of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde

The synthesis of N-arylpyrrole-3-carbaldehydes can be achieved through several established methods. For the target compound, two primary synthetic strategies are proposed: a multi-component reaction and the Vilsmeier-Haack formylation of the corresponding N-substituted pyrrole.

Proposed Synthetic Pathway: One-Pot Multi-Component Reaction

An efficient approach for the synthesis of N-arylpyrrole-3-carbaldehydes involves a one-pot, sequential multi-component reaction.[3][4] This method offers the advantage of procedural simplicity and the use of readily available starting materials.

Experimental Protocol: One-Pot Synthesis

Materials:

-

2,6-diethylaniline

-

Glyoxal or a suitable precursor

-

An appropriate 1,4-dicarbonyl equivalent (e.g., succinaldehyde)

-

L-Proline (catalyst)

-

2-Iodoxybenzoic acid (IBX) (oxidant)

-

Solvent (e.g., DMSO, CH₃CN)

Procedure:

-

Iminium Ion Formation: In a round-bottom flask, dissolve 2,6-diethylaniline (1.0 eq) and glyoxal (1.1 eq) in the chosen solvent under an inert atmosphere (e.g., Nitrogen). Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the corresponding imine.

-

Mannich Reaction and Cyclization: To the reaction mixture, add L-proline (0.2 eq) followed by the dropwise addition of succinaldehyde (1.0 eq). Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Oxidative Aromatization: Once the formation of the pyrrolidine intermediate is complete, add IBX (1.5 eq) to the mixture. Heat the reaction to 60-80 °C and stir for an additional 2-3 hours, or until TLC analysis indicates the complete conversion to the aromatic pyrrole product.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde.

Alternative Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[5][6][7] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation

Step 1: Synthesis of 1-(2,6-diethylphenyl)-1H-pyrrole

-

Synthesize the precursor, 1-(2,6-diethylphenyl)-1H-pyrrole, via a Paal-Knorr synthesis by reacting 2,5-dimethoxytetrahydrofuran with 2,6-diethylaniline in the presence of an acid catalyst (e.g., acetic acid) at elevated temperatures. Purify the resulting N-substituted pyrrole by distillation or chromatography.

Step 2: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (3.0 eq) in an ice bath under an inert atmosphere. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-(2,6-diethylphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of dry solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent. Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde.

Predicted Spectroscopic and Physicochemical Properties

The structural features of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde will give rise to a unique spectroscopic signature. Based on data from analogous compounds, the following spectral characteristics can be predicted.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | * Aldehyde Proton (-CHO): Singlet, δ 9.6-9.8 ppm. * Pyrrole Protons: Multiplets, δ 6.8-7.5 ppm. * Aromatic Protons (diethylphenyl): Multiplets, δ 7.0-7.4 ppm. * Ethyl Protons (-CH₂CH₃): Quartet and Triplet, δ 2.3-2.7 ppm (CH₂) and δ 1.0-1.3 ppm (CH₃). |

| ¹³C NMR | * Carbonyl Carbon (C=O): δ 185-187 ppm. * Pyrrole and Aromatic Carbons: δ 110-145 ppm. * Ethyl Carbons (-CH₂CH₃): δ 24-26 ppm (CH₂) and δ 13-15 ppm (CH₃). |

| IR Spectroscopy | * C=O Stretch (aldehyde): 1660-1680 cm⁻¹. * C-H Stretch (aromatic/pyrrole): 3000-3100 cm⁻¹. * C-H Stretch (aliphatic): 2850-2970 cm⁻¹. * C=C Stretch (aromatic/pyrrole): 1450-1600 cm⁻¹. |

| Mass Spectrometry | * [M+H]⁺: m/z ≈ 228.1383 (for C₁₅H₁₈NO⁺). |

Reactivity and Potential for Further Functionalization

The aldehyde functionality of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

-

Reductive Amination: The aldehyde can be converted to various amines through reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

-

Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon double bonds can be introduced by reacting the aldehyde with phosphorus ylides.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate or Jones reagent).

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.

Applications in Drug Discovery and Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active natural products. Substituted pyrrole-3-carbaldehydes, in particular, are valuable intermediates and pharmacophores in the development of novel therapeutic agents.

-

Anticancer Agents: The pyrrolo[2,3-a]carbazole-3-carbaldehyde scaffold has been investigated for its potential as a Pim kinase inhibitor, showing apoptosis-inducing activity in leukemia cell lines.[10]

-

Antimicrobial Agents: Pyrrole derivatives have been extensively studied for their antibacterial and antifungal properties. The fusion of the pyrrole ring with other heterocyclic systems, such as pyrimidines, has yielded compounds with potent antimicrobial activity.[11][12]

-

Anti-inflammatory Agents: Certain N-substituted pyrrole derivatives have demonstrated significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[13]

-

Enzyme Inhibition: The pyrrole carbaldehyde moiety has been identified as an effective pharmacophore for targeting enzymes such as enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[14]

Safety and Handling

While a specific safety data sheet (SDS) for 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde is not available, general safety precautions for similar aryl aldehyde and pyrrole derivatives should be strictly followed.[15][16][17][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible materials.

Conclusion

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde represents a valuable, albeit likely novel, building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through established methodologies such as multi-component reactions or the Vilsmeier-Haack formylation. The presence of the reactive aldehyde group, coupled with the unique steric and electronic properties conferred by the 2,6-diethylphenyl substituent, makes this compound an attractive starting point for the development of new chemical entities with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. As with any new chemical entity, thorough characterization and safety evaluation are paramount for its successful application in research and development.

References

-

Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(31), 17281-17286. Available from: [Link]

-

Pawar, A. P., et al. (2021). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. Available from: [Link]

-

German, V. F. Vilsmeier formylation of pyrrole. Chemistry of Heterocycles. Available from: [Link]

-

Grøsvik, K., et al. (2013). New N-1,N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes: synthesis and biological activities. Bioorganic & Medicinal Chemistry, 21(13), 3851-3862. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Zheng, C., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10581-10591. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Royal Society of Chemistry. (2016). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Available from: [Link]

-

Request PDF. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Available from: [Link]

-

Journal of the Chemical Society C: Organic. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

PubChem. (n.d.). 1H-pyrrole-3-carboxaldehyde. Available from: [Link]

-

Weng, C., et al. (2020). Electronic Descriptors for Supervised Spectroscopic Predictions. Journal of Chemical Information and Modeling, 60(11), 5437-5445. Available from: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

-

ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

-

Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237-249. Available from: [Link]

-

ChemSynthesis. (n.d.). 2-phenyl-1H-pyrrole-3-carbaldehyde. Available from: [Link]

-

ResearchGate. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Available from: [Link]

-

Wujec, M., et al. (2022). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules, 27(19), 6598. Available from: [Link]

-

Joshi, S. D., et al. (2022). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Scientific Reports, 12(1), 19139. Available from: [Link]

-

Naghiyev, F. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one. IUCrData, 7(11). Available from: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

- 9. acgpubs.org [acgpubs.org]

- 10. New N-1,N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial screening of some fused heterocyclic pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. fishersci.com [fishersci.com]

Methodological & Application

synthesis of biologically active fused heterocycles from pyrrole-3-carbaldehydes

An Application Guide to the Synthesis of Biologically Active Fused Heterocycles from Pyrrole-3-carbaldehydes

Introduction: The Pyrrole-3-carbaldehyde as a Privileged Synthetic Hub

In the landscape of medicinal chemistry, the pyrrole nucleus is a cornerstone scaffold, integral to a multitude of natural products and clinically significant pharmaceuticals.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][5] Among the various functionalized pyrroles, pyrrole-3-carbaldehydes stand out as exceptionally versatile and powerful building blocks.[6][7] The aldehyde functionality at the C3 position serves as a reactive handle for a wide array of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, making it a key intermediate for the construction of complex, fused heterocyclic systems.[6][8]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for transforming pyrrole-3-carbaldehydes into medicinally important fused heterocycles. We will move beyond simple procedural lists to explore the underlying chemical logic and provide field-proven protocols for the synthesis of prominent scaffolds like pyrroloquinolines, pyrrolopyrazines, and pyrrolopyrimidines.

Part 1: Reductive Cyclization Strategy for Pyrrolo[3,2-c]quinolines

The pyrrolo[3,2-c]quinoline scaffold is a significant pharmacophore found in compounds with potential therapeutic applications. A highly efficient and atom-economical approach to this ring system is through an intramolecular reductive cyclization, a powerful reaction that builds complexity in a single, clean step.

Causality and Mechanistic Insight

This strategy hinges on the clever positioning of a nitro group and an aldehyde on a pyrrole precursor. The core principle is the in situ generation of a nucleophilic amine from a nitro group, which then immediately undergoes an intramolecular condensation with the electrophilic aldehyde. The use of a reducing agent like iron powder in the presence of an ammonium chloride promoter is a classic, mild, and effective method for this transformation. This one-pot procedure avoids the isolation of potentially unstable amino-aldehyde intermediates and often proceeds with high yields.[7][8]

Caption: General workflow for the synthesis of Pyrrolo[3,2-c]quinolines.

Experimental Protocol: Synthesis of Pyrrolo[3,2-c]quinoline

This protocol is adapted from a method developed for the rapid synthesis of this scaffold.[8]

-

Reaction Setup: To a solution of the starting N-(nitro-aryl)pyrrole-3-carbaldehyde (1.0 mmol) in a 4:1 mixture of ethanol and water (10 mL), add ammonium chloride (NH₄Cl, 5.0 mmol) and iron powder (Fe, 5.0 mmol).

-

Reaction Execution: Heat the resulting suspension to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the iron salts, washing the pad with additional ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the desired pyrrolo[3,2-c]quinoline.

| Starting Material Type | Reducing System | Solvent | Typical Yield | Reference |

| N-(2-nitrophenyl)pyrrole-3-carbaldehyde | Fe/NH₄Cl | EtOH/H₂O (4:1) | Good to Excellent | [8] |

| Substituted nitro-aryl derivatives | Fe/NH₄Cl | EtOH/H₂O (4:1) | Varies (60-85%) | [8] |

Part 2: Multicomponent Reactions for Pyrrolo[1,2-a]pyrazines

Pyrrolo[1,2-a]pyrazines are a class of N-fused heterocycles that have demonstrated significant biological activities, including potent anticancer and antifungal effects.[9][10] Multicomponent reactions (MCRs) are particularly well-suited for generating libraries of these compounds due to their efficiency and ability to introduce structural diversity in a single step.[11]

Causality and Mechanistic Insight: [4+1+1] Annulation

One powerful strategy involves a three-component [4+1+1] annulation. This reaction rapidly constructs the 3,4-dihydropyrrolo[1,2-a]pyrazine core. The logic is to combine a pyrrole (the 4-atom component), an amine (the 1-atom component), and an α-haloketone (the second 1-atom component and electrophile). The reaction proceeds through a series of sequential bond formations, creating a complex bicyclic structure from simple, readily available starting materials. This approach is a cornerstone of diversity-oriented synthesis, enabling the rapid exploration of chemical space for drug discovery.[9]

Caption: Workflow for the three-component synthesis of Pyrrolo[1,2-a]pyrazines.

Experimental Protocol: Three-Component Synthesis of Anticancer Pyrrolo[1,2-a]pyrazines

This protocol is based on a reported synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazines with potent anticancer activity.[9]

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and pyrrole-2-carbaldehyde (1.0 mmol) in acetonitrile (5 mL).

-

Reaction Execution: Add the α-haloketone (e.g., 2-bromoacetophenone derivative) (1.0 mmol) to the solution. Stir the mixture at room temperature for 12-24 hours.

-

Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization.

Biological Activity Data

The resulting compounds from these syntheses have shown promising activity against various cancer cell lines.

| Compound ID | Target Cell Line (Prostate) | IC₅₀ (μM) | Target Cell Line (Breast) | IC₅₀ (μM) | Reference |

| 3h | PC-3 | 1.18 ± 0.05 | MCF-7 | 1.95 ± 0.04 | [9] |

Compound 3h is (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide. This compound was found to induce apoptosis via caspase-3 activation.[9]

Part 3: Convergent Synthesis of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core is a well-known "privileged scaffold" in medicinal chemistry, often acting as a purine bioisostere. Derivatives have been developed as potent kinase inhibitors and anticancer agents.[1] A highly effective method for their synthesis is a one-pot, three-component reaction that rapidly assembles the polyfunctionalized heterocyclic system.

Causality and Mechanistic Insight

This approach brings together three key building blocks: an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative. The reaction proceeds through a cascade of condensation and cyclization steps. The 6-aminouracil acts as the key nucleophile, initially reacting with the arylglyoxal. The resulting intermediate then undergoes a Michael addition with the active methylene group of the barbituric acid, followed by intramolecular cyclization and dehydration to form the final fused pyrrolopyrimidine ring system. The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can facilitate the reaction under mild conditions.[12]

Caption: Workflow for the one-pot synthesis of Pyrrolo[2,3-d]pyrimidines.

Experimental Protocol: One-Pot Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines

This green chemistry protocol is adapted from a reported high-yield synthesis.[12]

-

Reaction Setup: To a mixture of the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the barbituric acid derivative (1.0 mmol) in ethanol (10 mL), add tetra-n-butylammonium bromide (TBAB, 0.05 mmol, 5 mol%).

-

Reaction Execution: Stir the mixture at 50 °C. Monitor the reaction progress using TLC. The reaction is typically complete within 1-2 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure pyrrolo[2,3-d]pyrimidine derivative. The high purity of the precipitated product often negates the need for further chromatographic purification.

| Arylglyoxal Substituent | Barbituric Acid Derivative | Typical Yield | Reference |

| Phenyl | Barbituric acid | 95% | [12] |

| 4-Chlorophenyl | Thiobarbituric acid | 88% | [12] |

| 4-Nitrophenyl | 1,3-Dimethylbarbituric acid | 90% | [12] |

Conclusion and Future Outlook

Pyrrole-3-carbaldehydes are undeniably central to the modern synthesis of complex, biologically active molecules. The strategies outlined here—reductive cyclization, multicomponent annulation, and convergent one-pot syntheses—represent just a fraction of the possibilities but highlight the core principles of efficiency, atom economy, and diversity generation. These methods empower medicinal chemists to rapidly access novel chemical entities based on pyrrole-fused scaffolds. The continued development of novel catalytic systems and innovative reaction cascades starting from this versatile aldehyde will undoubtedly lead to the discovery of the next generation of therapeutics.

References

-

Kumar, I. et al. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry.

-

Lee, S. et al. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry.

-

El-Sayed, M. A.-A. et al. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie.

-

Kumar, I. et al. Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate.

-

Singh, A. et al. Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies. New Journal of Chemistry.

-

Serrano-Biceño, C. et al. Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.

-

Chem-Impex. Pyrrole-3-carboxaldehyde. Chem-Impex International.

-

Gheorghe, A. et al. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

-

Gheorghe, A. et al. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Fatahala, S. R. Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities (Review Article). ResearchGate.

-

Bhardwaj, V. et al. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.

-

Al-Matarneh, M.-C. et al. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Semantic Scholar.

-

Singh, A. et al. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing.

-

Plescia, S. et al. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. RSC Publishing.

-

N/A. Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. ResearchGate.

-

Plescia, S. et al. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Semantic Scholar.

-

N/A. Recent Advancements in Pyrrole Synthesis. PMC - NIH.

-

N/A. Pyrrole synthesis. Organic Chemistry Portal.

-

N/A. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate.

-

N/A. Three-Component Heterocyclization Reaction Leading To Polyfunctionalized Pyrrole Derivatives. N/A.

-

N/A. Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

-

N/A. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET.

-

Zhou, Y. et al. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles.

-

N/A. Synthesis of 2,3-Ring Fused Pyrroles via Cu-Catalyzed 5-exo-dig Annulation of Alkyne-Tethered Enaminones. ACS Publications.

-

Kiss, L. et al. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI.

-

N/A. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI.

-

N/A. CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. N/A.

-

N/A. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.

-

N/A. Preparation of pyrrolo[1,2-a]pyrazine 4l by transformation of pyrrole 9a. ResearchGate.

-

N/A. Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews (RSC Publishing).

-

N/A. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. N/A.

-

N/A. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.

-

N/A. Modular synthesis of pyrrole-fused heterocycles via glucose-mediated nitro-reductive cyclization. Organic & Biomolecular Chemistry (RSC Publishing).

-

N/A. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI.

-

N/A. Pyrroles as Dienes in (4+3) Cycloadditions. N/A.

-

N/A. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. ACS Publications.

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 8. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Multicomponent reactions for the synthesis of pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

Troubleshooting & Optimization

Technical Support Center: Pyrrole-3-Carbaldehyde Stability & Storage

Subject: Preventing Oxidation and Polymerization of Pyrrole-3-Carbaldehydes

Introduction

You are likely reading this because your once-pristine, off-white pyrrole-3-carbaldehyde has turned into a dark brown gum or developed an insoluble crust. This is a common failure mode in heterocyclic chemistry. Pyrroles are electron-rich systems that are exceptionally sensitive to autoxidation and acid-catalyzed polymerization . The aldehyde moiety at the 3-position adds a layer of complexity: while it slightly deactivates the ring compared to pyrrole, it introduces a new vector for oxidation (to carboxylic acid).

This guide is not just a list of steps; it is a system designed to break the causality of degradation.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent degradation, you must understand the enemy. Pyrrole-3-carbaldehydes degrade via two primary, often synergistic, pathways:

-

Radical Autoxidation (The Darkening): Light and oxygen generate radical species at the pyrrolic nitrogen or the alpha-carbon. These radicals couple, leading to extended conjugated systems (polypyrroles) which appear as yellow

brown -

Aldehyde Oxidation (The Solidification): The aldehyde hydrogen is susceptible to oxidation, converting the compound into pyrrole-3-carboxylic acid . This byproduct is often less soluble and acidic.

-

The "Acid Death Spiral" (Autocatalysis): This is the most critical concept. As pyrrole-3-carboxylic acid forms (via mechanism #2), the pH of your sample drops. Pyrroles polymerize rapidly in the presence of acid.[1] Therefore, degradation is autocatalytic —the initial oxidation creates the acid catalyst that destroys the rest of the sample.

Visualizing the Degradation Cascade

The following diagram maps the kinetic pathways leading to sample failure.

Figure 1: The degradation cascade showing how initial oxidation leads to acid formation, which catalytically accelerates polymerization.

Module 2: The Storage Protocol (Best Practices)

This protocol is self-validating . If you follow it, the compound remains stable; if you deviate, the physical signs (color/state change) will immediately alert you to the specific error.

Storage Conditions Matrix

| Parameter | Specification | Scientific Rationale |

| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and forms a more effective "blanket" in the vial than Nitrogen, preventing O₂ diffusion. |

| Temperature | -20°C (Long term) | Kinetic rates of autoxidation drop significantly at sub-zero temperatures. 2-8°C is acceptable for <1 week. |

| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV/Blue light (radical initiators). Teflon prevents leaching of plasticizers which can act as radical carriers. |

| Headspace | Minimal | Large headspace = large O₂ reservoir. Transfer to smaller vials if the sample volume decreases. |

| Additives | None (usually) | Advanced: For extremely unstable derivatives, storing with a trace of solid K₂CO₃ can scavenge generated acid, preventing the "Death Spiral." |

Step-by-Step Inerting Procedure

-

Flush: Place the open vial in a Schlenk line or glove box. Flush with Argon for 2 minutes.

-

Seal: Cap tightly. Parafilm is insufficient for long-term protection against oxygen diffusion. Use electrical tape or a secondary containment (jar with desiccant) for freezers.

-

Thaw Correctly: Before opening a cold vial, allow it to warm to room temperature . Opening a cold vial condenses atmospheric moisture onto the solid. Water promotes hydrolysis and acid formation.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from off-white to a sticky brown solid. Is it usable?

-

Diagnosis: This is polymerization .[1][2][3] The "sticky" texture indicates oligomers.

-

Action: Run a TLC. If the spot for the product is still major, you can repurify (see Module 4). If the baseline is heavily streaked (black/brown), the titer is likely too low to save.

-

Prevention: This was caused by light exposure or acid traces. Ensure the next batch is acid-free before storage.

Q2: There are white crystals forming on the surface of my bulk material.

-

Diagnosis: This is likely Pyrrole-3-carboxylic acid (Autoxidation of the aldehyde).

-

Action: This impurity is acidic and will destroy the rest of your sample. Immediately dissolve the sample in EtOAc and wash with dilute NaHCO₃ to remove the acid. Recrystallize the remaining aldehyde.

Q3: Can I store this in solution (e.g., DMSO or DCM)?

-

Answer: No.

-

Reasoning: Dissolved oxygen in solvents is much harder to remove than atmospheric oxygen. Chlorinated solvents (DCM/Chloroform) can slowly decompose to release HCl (hydrochloric acid), which will instantly polymerize your pyrrole. Always store as a dry solid.

Q4: I need to purify my degraded sample. Can I use standard silica gel chromatography?

-

Warning: Standard silica gel is slightly acidic (pH ~6.5). This is often enough to degrade pyrroles on the column.

-

Solution: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

Module 4: Recovery & Purification Protocols

If your visual inspection fails, use these protocols to recover the material.

Workflow: The "Acid-Free" Recovery

This workflow prioritizes the removal of acidic impurities before attempting thermal purification.

Figure 2: Recovery workflow emphasizing the removal of acidic autocatalysts.

Protocol A: Recrystallization (For mild degradation)

-

Dissolve the solid in a minimum amount of warm Diethyl Ether or Ethanol.

-

Add Hexane dropwise until turbidity (cloudiness) persists.

-

Cool slowly to 4°C, then -20°C.

-

Filter the off-white crystals rapidly and dry under high vacuum.

Protocol B: Neutralized Chromatography (For heavy degradation)

-

Slurry: Prepare silica gel slurry using Hexanes + 1% Triethylamine .

-

Pour: Pour the column and flush with 2 column volumes of the solvent system.

-

Elute: Run your column using Hexanes/EtOAc gradient. The triethylamine ensures the pyrrole does not polymerize on the silica surface.

References

-

Sigma-Aldrich. Product Specification: 1H-Pyrrole-3-carbaldehyde. Accessed 2023.[4] Link

-

Smith, E. B., & Jensen, H. B. (1965).[5] Proposed Paths to Products of Pyrrole Autoxidation. National Energy Technology Laboratory (NETL).[5] Link[5]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4] (Refer to Chapter on Pyrroles: Reactivity and sensitivity to acids).

-

BLD Pharm. Safety Data Sheet: 1H-Pyrrole-3-carbaldehyde. Link

-

Thermo Fisher Scientific. Handling Air-Sensitive Reagents. Technical Bulletin. Link

Sources

- 1. Pyrrole polymerization [quimicaorganica.org]

- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Learn more about PROPOSED PATHS TO PRODUCTS OF PYRROLE AUTOXIDATION, a dataset from National Energy Technology Laboratory (NETL), on Open Net Zero [opennetzero.org]

troubleshooting low conversion in Schiff base formation with bulky pyrrole aldehydes

Ticket: Troubleshooting Low Conversion in Bulky Pyrrole Schiff Base Formation

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis[1]

Introduction

Welcome to the Heterocycle Synthesis Support Hub. You are likely here because the condensation of a bulky pyrrole-2-carboxaldehyde with an amine is stalling or reversing.

Unlike simple benzaldehydes, pyrrole aldehydes present a "perfect storm" of resistance:

-

Electronic Deactivation: The pyrrole nitrogen donates electron density into the carbonyl, reducing its electrophilicity.

-

Steric Hindrance: Bulky substituents (especially at the 3-position) physically block the nucleophilic attack.

-

Thermodynamic Instability: The resulting imine is prone to hydrolysis, often reverting to starting materials on silica gel.

This guide provides a tiered troubleshooting protocol, moving from standard optimization to high-energy forcing conditions.

Module 1: Diagnostic Framework (The "Why")

Before changing reagents, confirm the failure mode.

Q: Why is my reaction stalling at 50% conversion? A: You are likely fighting the Resonance-Steric Barrier . The pyrrole ring is electron-rich. The lone pair on the nitrogen participates in resonance that stabilizes the carbonyl carbon, making it significantly less electrophilic (less "positive") than a standard aldehyde. When you add steric bulk, the amine cannot easily approach this already deactivated center.

Q: I see the product on TLC, but it disappears during purification. A: This is Hydrolysis , not failed synthesis. Pyrrole imines are basic and acid-sensitive. Standard silica gel is acidic enough to hydrolyze them back to the aldehyde and amine.

Visualizing the Barrier

The following diagram illustrates the electronic deactivation and the decision logic for troubleshooting.

Figure 1: Diagnostic logic flow for identifying whether the failure is kinetic (synthesis) or thermodynamic (isolation).

Module 2: Reaction Conditions & Catalysis (The "How")

If standard reflux in ethanol failed, execute the following optimization tiers.

Tier 1: The Equilibrium Shift (Water Management)

Schiff base formation is reversible (

| Method | Efficiency | Best For | Notes |

| Molecular Sieves (4Å) | High | Small scale (< 1g) | Use powdered sieves (activated at 300°C).[1] Pellets are too slow for bulky substrates. |

| Dean-Stark Trap | Medium | Large scale (> 5g) | Requires high-boiling solvent (Toluene/Xylene).[1] Can degrade sensitive pyrroles due to prolonged heat. |

| Chemical Scavengers | Very High | Stubborn cases | See TiCl4 Protocol (Tier 3).[1] |

Tier 2: Catalyst Tuning (The "Goldilocks" Zone)

Q: I added more acid, but the reaction stopped completely. Why? A: You protonated the amine.

-

Mechanism: Acid activates the aldehyde carbonyl (

).[1][2] -

The Trap: If the acid is too strong or concentrated, it protonates the amine (

), destroying its nucleophilicity. -

The Fix: Maintain pH 4–5.

Recommended Protocol:

-

Solvent: Toluene (allows higher temp) or Methanol (if solubility is an issue).[1]

-

Catalyst: 5-10 mol% p-Toluenesulfonic acid (pTsOH) or Acetic Acid .[1]

-

Additive: Add activated 4Å molecular sieves directly to the flask.

-

Procedure: Reflux for 24–48 hours.

Module 3: The "Nuclear Option" (TiCl4 Mediated)

If Tier 1 and 2 fail, the substrate is likely too sterically hindered or electronically deactivated. You must use Titanium Tetrachloride (TiCl4) .[1]

Why it works: TiCl4 acts as a Lewis acid to activate the carbonyl and as a water scavenger (forming TiO2), rendering the reaction effectively irreversible.

WARNING: TiCl4 is corrosive and reacts violently with moisture. Perform in a fume hood.

Protocol: TiCl4 Mediated Synthesis

Reference: Weingarten et al. (1967), confirmed for bulky imines.[1]

-

Setup: Flame-dry a 3-neck round bottom flask. Flush with Argon/Nitrogen.[3]

-

Solvent: Dissolve 1.0 eq of pyrrole aldehyde and 1.1-1.2 eq of amine in anhydrous Toluene or DCM (0.2 M concentration).

-

Base: Add 3.0-4.0 eq of Triethylamine (Et3N). Critical: The base neutralizes the HCl by-product.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Addition: Dropwise, add 0.6-0.7 eq of TiCl4 (dissolved in toluene/DCM) over 20 minutes.

-

Note: The solution will turn dark/opaque. This is normal.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Quench: Carefully add a saturated solution of NaHCO3 or dilute NaOH.

-

Filtration: Filter the heterogeneous mixture through a Celite pad to remove Titanium salts (TiO2).

-

Workup: Extract with DCM, dry over Na2SO4, and concentrate.

Module 4: Isolation & Purification (The "Hidden" Failure)

Q: My product turned into a brown tar on the column.

A: Pyrrole imines are acid-sensitive. Silica gel (

Corrective Actions:

-

Deactivate Silica: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in Hexanes before loading your sample.[1]

-

Switch Stationary Phase: Use Neutral Alumina instead of silica.

-

Avoid Chromatography:

-

If the imine is solid, recrystallize from Ethanol or Hexane/DCM.

-

If the imine is an oil, triturate with cold pentane to precipitate impurities.

-

Summary Checklist

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Carbonyl substitution and Schiff bases).

-

Weingarten, H., Chupp, J. P., & White, W. A. (1967).[1] Ketimine syntheses.[2][3][5] Use of titanium tetrachloride in a new method for their preparation.[6][7] The Journal of Organic Chemistry, 32(10), 3246–3249.[1] [1]

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley. (Reactivity of Pyrrole-2-carbaldehyde). [1]

-

BenchChem Technical Support. (2025). Optimizing Schiff Base Formation. [1]

-

Leggio, A., et al. (2017).[1] Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4.[7][8] Chemistry Central Journal, 11,[1][8] 87. (Demonstrates TiCl4 utility in condensation). [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imine formation-Typical procedures - operachem [operachem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

solvent selection for recrystallization of N-substituted pyrrole aldehydes

Ticket ID: PYR-REC-001 Subject: Solvent Selection & Troubleshooting for Recrystallization of Vilsmeier-Haack Products Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Framework: The "Solvent Logic" Protocol

Before selecting a solvent, you must categorize your specific N-substituted pyrrole-2-carboxaldehyde. The substituent on the nitrogen atom dictates the crystal lattice energy and lipophilicity, which are the primary drivers of solubility.

WARNING: Pyrrole aldehydes are acid-sensitive and prone to oxidative polymerization (darkening). Ensure all solvents are acid-free and, if possible, degassed.

Phase 1: Substituent Analysis & Method Selection

Do not default to recrystallization. Many N-alkyl pyrrole aldehydes have low melting points (MP) and are better purified via vacuum distillation.

Figure 1: Decision matrix for purification method based on thermal properties and substituent polarity.

Experimental Protocols

Protocol A: Low-Temperature Crystallization (For Low MP Solids)

Target: N-Methylpyrrole-2-carboxaldehyde (and similar short-chain alkyls). Context: These compounds often melt near ambient temperature (MP ~35-45°C). Standard heating will cause oiling out.

-

Preparation: Dissolve the crude oil in a minimum amount of boiling Petroleum Ether (40-60°C) or Pentane .

-

Ratio: Approx. 25 mL solvent per 1 g of crude.[1]

-

-

Filtration: If dark particles (tars) are present, filter rapidly through a pre-warmed glass frit.

-

Cooling: Allow the solution to cool to room temperature slowly without agitation.

-

Induction: Transfer to a refrigerator (4°C) for 2 hours, then to a freezer (-20°C) overnight.

-

Collection: Filter quickly while cold. Wash with cold pentane.

Protocol B: Binary Solvent Recrystallization (For High MP Solids)

Target: N-Benzyl or N-Phenyl derivatives.

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add the "Good Solvent" (e.g., Ethanol or Ethyl Acetate) dropwise while heating until dissolved.

-

Saturation: Remove from heat. Add the "Bad Solvent" (e.g., Water or Hexanes) dropwise until a faint, persistent cloudiness appears.

-

Clarification: Add 1-2 drops of the "Good Solvent" to clear the solution.

-

Crystallization: Cap the flask and allow it to cool to room temperature undisturbed.

Solvent System Data Table:

| N-Substituent | State (RT) | Primary Method | Preferred Solvent System | Backup Solvent System |

| Methyl | Liquid/Low Solid | Distillation | Pet Ether (40-60) | Pentane (at -20°C) |

| Ethyl/Propyl | Liquid | Distillation | n/a | n/a |

| Phenyl | Solid (MP ~45°C) | Recrystallization | Ethanol / Water (9:1) | Cyclohexane |

| Benzyl | Solid | Recrystallization | EtOAc / Hexanes | DCM / Hexanes |

| Tosyl | Solid | Recrystallization | Ethanol | Toluene |

Troubleshooting Guide: The "Oiling Out" Crisis

Issue: Upon cooling, the product separates as a viscous liquid (oil) rather than crystals. Root Cause: The saturation temperature is higher than the melting point of the solvated product, or impurities have depressed the melting point (Raoult's Law).

The Rescue Loop

Follow this logic path to recover the experiment without discarding the sample.

Figure 2: Troubleshooting workflow for oiling out phenomena.

Detailed Interventions:

-

Solvent Annealing: If oil droplets form, reheat the mixture to just below boiling. Add 10-15% more of the dissolving solvent. This lowers the saturation temperature, hopefully below the melting point of the solid.[2]

-

Trituration (The "Scratch" Method): If the oil refuses to solidify:

-

Decant the mother liquor.

-

Add a small volume of non-polar solvent (Hexane or Pentane).

-

Use a glass rod to vigorously scratch the side of the flask at the oil/solvent interface. This provides nucleation sites.

-

Critical Pre-Requisites (Vilsmeier-Haack Specifics)

User Query: "My crystals are turning black/brown immediately."

Diagnosis: Acid-catalyzed polymerization. The Vilsmeier-Haack reaction generates phosphorus oxychloride byproducts. If the crude material is acidic, pyrrole aldehydes will polymerize into "pyrrole blacks" (tars) during the heating step of recrystallization.

Mandatory Cleanup Protocol: Before attempting recrystallization, you must ensure the crude is neutral:

-

Neutralization: During workup, wash the organic layer with Saturated Sodium Acetate or Sodium Carbonate .

-

Verification: Check the pH of the aqueous wash; it must be pH 7-8.

-

Drying: Dry organic layers over

(Sodium Carbonate) rather than

Frequently Asked Questions (FAQ)

Q: Can I use Methanol? A: Methanol is often too good a solvent for short-chain alkyl pyrroles, leading to poor recovery. However, for highly substituted or dimeric forms, Methanol is acceptable. Be cautious: Methanol can form hemiacetals with electron-deficient aldehydes, though less common with electron-rich pyrroles.

Q: My N-methylpyrrole-2-carboxaldehyde distilled as a clear liquid but solidified in the receiver. Should I recrystallize it? A: No. If it distilled cleanly (clear/pale yellow) and solidified, it is likely already >98% pure. Recrystallization risks loss of yield due to its low melting point and high solubility. Store it cold (2-8°C) under nitrogen [2].

Q: The solution is black, but I expect white/pale crystals. What do I do? A: Perform a "Hot Filtration" with Activated Charcoal.

-

Dissolve crude in hot solvent.[1]

-

Add 1-2% Activated Charcoal (ensure it is neutral pH; some charcoals are acidic).

-

Filter hot through Celite.

References

-

Organic Syntheses. (1963).[6] 2-Pyrrolealdehyde.[7][8] Coll. Vol. 4, p. 831.[6] Link

-

Sigma-Aldrich. (n.d.).[6] Pyrrole-2-carboxaldehyde Product Sheet. Link

-

Canadian Journal of Chemistry. (1983). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Vol 61, p. 2415.[6] Link

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 4. jmest.org [jmest.org]

- 5. mt.com [mt.com]

- 6. Pyrrole-2-carboxaldehyde CAS#: 1003-29-8 [m.chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2,6-Diethylphenyl Pyrroles

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2,6-diethylphenyl substituted pyrroles. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in this important class of compounds. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and accelerate your research.

Introduction to the Challenge: The "Bulky" Problem

The 2,6-diethylphenyl group is a common substituent in modern synthetic chemistry, particularly in the design of ligands and pharmacologically active molecules. Its bulky nature provides significant steric shielding, which can be advantageous for stabilizing reactive centers or controlling molecular conformation. However, this same steric bulk presents a formidable challenge when attempting to perform chemical transformations at the pyrrole nitrogen or adjacent carbon atoms. The two ethyl groups effectively "guard" the reactive sites, hindering the approach of reagents and catalysts. This can lead to significantly reduced reaction rates or, in some cases, complete inhibition of the desired transformation. This guide will walk you through proven strategies to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant issue with 2,6-diethylphenyl pyrroles?

The steric hindrance in 2,6-diethylphenyl pyrroles arises from the two ethyl groups positioned ortho to the point of attachment to the pyrrole ring. These ethyl groups are not static; they rotate and sweep out a significant volume of space, creating a "kinetic shield" that blocks the trajectory of incoming reagents. This can lead to a number of undesirable outcomes in a chemical reaction:

-

Reduced Reaction Rates: The frequency of successful collisions between the sterically hindered pyrrole and the reagent is dramatically decreased, leading to sluggish or incomplete reactions.

-

Low or No Yield: In many cases, the activation energy required to overcome the steric repulsion is too high under standard reaction conditions, resulting in poor or no product formation.

-

Side Reactions: If the desired reaction pathway is sterically blocked, alternative, less hindered sites in the molecule may react preferentially, leading to a mixture of products and reduced selectivity.

Q2: What are the general strategies to overcome steric hindrance in these systems?

Broadly, the approaches to mitigate steric hindrance in reactions of 2,6-diethylphenyl pyrroles can be categorized as follows:

-

Modification of Reaction Conditions: This is often the first and most straightforward approach. It involves adjusting parameters such as temperature, pressure, and reaction time to provide the system with enough energy to overcome the steric barrier.

-

Judicious Choice of Reagents and Catalysts: Employing smaller, more reactive reagents or highly active catalysts can be very effective. For catalytic reactions, the design of the ligand is crucial for modulating the steric and electronic properties of the catalyst to accommodate the bulky substrate.[1]

-

Altering the Reaction Pathway: In some cases, a complete change in synthetic strategy may be necessary. This could involve using a different type of reaction that is less sensitive to steric effects or modifying the substrate to introduce the desired functionality before the introduction of the sterically demanding group.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting advice for specific reactions that are commonly hampered by the steric bulk of the 2,6-diethylphenyl group.

Guide 1: N-Arylation and N-Alkenylation Reactions

Problem: Low yields or no reaction in the N-arylation or N-alkenylation of a 2,6-diethylphenyl-substituted pyrrole using traditional cross-coupling methods (e.g., Buchwald-Hartwig amination).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-arylation.

Detailed Troubleshooting Steps:

-

Q: My initial attempts at a Buchwald-Hartwig N-arylation of 2,6-diethylphenylpyrrole with 4-bromotoluene using Pd(OAc)2 and a standard phosphine ligand have failed. What should I do first?

A: The first step is to address the likely slow oxidative addition and reductive elimination steps, which are often hindered in sterically demanding systems.[2]

-

Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst concentration can increase the number of productive catalytic cycles occurring at a given time. Cautiously increase the palladium source and ligand loading from the typical 1-2 mol% up to 5 mol%.

-

Switch to a More Active Ligand System: Standard, monodentate phosphine ligands may not be sufficient. Switch to more specialized, bulky, and electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, or RuPhos).[3] These ligands are designed to promote both the oxidative addition and the challenging reductive elimination step.[1][3] Alternatively, ferrocene-based ligands like Josiphos can also be highly effective.[3] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can offer excellent activity and stability.[4][5]

-

Elevate the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier imposed by steric hindrance. If your reaction is in a lower-boiling solvent like THF or dioxane, consider switching to a higher-boiling solvent such as toluene or xylene to safely reach temperatures above 100 °C.

-

Optimize the Base: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen without competing in side reactions. Sodium tert-butoxide (NaOtBu) is often a good first choice. If that fails, consider other bases like potassium phosphate (K3PO4) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Consider the Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > Cl. If you are using an aryl chloride, which is less reactive, consider switching to the corresponding aryl bromide or iodide to facilitate the initial oxidative addition step.

-

Consider a Copper-Catalyzed System: As an alternative to palladium catalysis, copper-catalyzed N-arylation (Ullmann condensation) can be effective for hindered substrates.[6][7][8][9] Modern protocols often use diamine ligands with a CuI salt.[6][7][8][9]

-

Data Summary for N-Arylation Catalyst Systems:

| Catalyst System (Metal Source + Ligand) | Typical Loading (mol%) | Temperature (°C) | Common Solvents | Yield Range for Hindered Substrates |

| Pd(OAc)2 + SPhos/XPhos/RuPhos | 2-5 | 100-120 | Toluene, Xylene | Moderate to High[3] |

| Pd2(dba)3 + Josiphos-type ligand | 2-5 | 100-130 | Toluene, Xylene | Moderate to High[3] |

| Pd(OAc)2 + NHC Ligand | 1-3 | 80-120 | Dioxane, Toluene | Moderate to High[4] |

| CuI + Diamine Ligand | 5-10 | 100-140 | Dioxane, Toluene | Moderate to High[6][7] |

Guide 2: Electrophilic Substitution at the Pyrrole Ring

Problem: Poor regioselectivity and low yields in electrophilic substitution reactions (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation) on a 2,6-diethylphenyl-substituted pyrrole.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for electrophilic substitution.

Detailed Troubleshooting Steps:

-

Q: I am attempting a Friedel-Crafts acylation on my N-(2,6-diethylphenyl)pyrrole, but I am getting a mixture of products with low conversion. How can I improve this?

A: The 2,6-diethylphenyl group can electronically activate the pyrrole ring, but it also sterically hinders the C2 and C5 positions, which are typically the most reactive sites for electrophilic substitution.[10][11]

-

Choice of Lewis Acid: A stronger Lewis acid may be required to generate a more reactive electrophile that can overcome the steric barrier. If you are using a milder Lewis acid like AlCl3, consider switching to a stronger one such as titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4).[12]

-

Reagent Stoichiometry: You may need to use a larger excess of the acylating agent and Lewis acid to drive the reaction to completion.

-

Control of Temperature: While higher temperatures can sometimes help overcome steric hindrance, in electrophilic aromatic substitution, they can also lead to decreased selectivity and the formation of byproducts. It is often beneficial to start at a low temperature (e.g., -78 °C or 0 °C) and slowly warm the reaction to room temperature. This can help favor the kinetically preferred, less sterically hindered product.

-

Solvent Choice: Use a non-coordinating solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), that will not compete with the substrate for the Lewis acid.

-

Alternative Synthetic Routes: If direct electrophilic substitution remains problematic, consider a directed ortho-metalation (DoM) strategy.[13][14][15][16] For example, if you have a directing group on the pyrrole ring, you can use a strong base like n-butyllithium or LDA to deprotonate a specific position, followed by quenching with an electrophile. This approach offers excellent regiocontrol, although it may require additional synthetic steps.[13][14][15][16]

-

-

Q: My Vilsmeier-Haack formylation is giving me a mixture of the 2- and 3-formylated products. How can I improve the selectivity?

A: The regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrroles is known to be influenced by steric factors.[17] The bulky 2,6-diethylphenyl group will disfavor substitution at the adjacent C2 position.

-

Milder Conditions: Try running the reaction at a lower temperature to enhance the kinetic selectivity for the less hindered C3 position.

-

Bulky Vilsmeier Reagent: While less common, using a more sterically demanding formamide derivative (other than DMF) to generate the Vilsmeier reagent could further disfavor reaction at the C2 position.

-

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation of a Sterically Hindered Pyrrole

This protocol provides a starting point for the N-arylation of a 2,6-diethylphenyl-substituted pyrrole with a generic aryl bromide.

Materials:

-

2,6-diethylphenyl-substituted pyrrole (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Pd2(dba)3 (2.5 mol%)

-

XPhos (6 mol%)

-

Sodium tert-butoxide (1.5 equiv)

-

Anhydrous toluene

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 2,6-diethylphenyl-substituted pyrrole, aryl bromide, sodium tert-butoxide, Pd2(dba)3, and XPhos.

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

-

Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry, 7, 119-125. [Link]

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

-

OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

-

Li, J., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Tetrahedron Letters, 49(31), 4686-4689. [Link]

-

Sahoo, B., et al. (2020). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 7(14), 1842-1848. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

-

Gribble, G. W. (2010). Metalation of Pyrrole. In Liquid-Phase Organic Synthesis (pp. 1-16). John Wiley & Sons, Inc. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

University of Rochester. Directed (ortho) Metallation. [Link]

-

ResearchGate. The effect of steric bulk in Sonogashira coupling reactions. [Link]

-

Snieckus, V., et al. (2005). Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. Organic Letters, 7(13), 2519-2522. [Link]

-

Vantourout, J. C., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 12(15), 9084-9091. [Link]

-

Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

-

Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

-

University of Calgary. Pyrrole reaction. [Link]

-

Ackermann, L., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society, 145(36), 19851-19859. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 1-28). Springer, Dordrecht. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Myers, A. G. Research Group. Directed ortho metalation. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Chen, C. Y., & Chen, Y. J. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9136-9149. [Link]

-

NROChemistry. Friedel-Crafts Reactions. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Di Mola, A., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3095. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Bednarska, S., et al. (2021). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Dyes and Pigments, 184, 108842. [Link]

-

Browne, D. L., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2707-2713. [Link]

-

ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

-

e-PG Pathshala. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

-

ResearchGate. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. [Link]

-

Li, Z., et al. (2020). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 11(13), 3465-3471. [Link]

-

Chemistry Learning. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1 [Video]. YouTube. [Link]

-

Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15838-15840. [Link]

-

The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

Kharchenko, V. G., et al. (1994). Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Russian Chemical Bulletin, 43(10), 1735-1737. [Link]

-

ResearchGate. ChemInform Abstract: Friedel-Crafts Acylation of Pyrroles and Indoles Using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. jmcct.com [jmcct.com]

- 4. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Technical Characterization Guide: 1-(2,6-Diethylphenyl)-1H-pyrrole-3-carbaldehyde

Executive Summary & Application Scope

This guide details the structural characterization of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde , a critical intermediate in the synthesis of sterically hindered porphyrins, BODIPY dyes, and conducting polymers.

Why this molecule?

Unlike simple N-phenyl pyrroles, the 2,6-diethylphenyl moiety introduces significant steric bulk. This forces the phenyl ring to adopt an orthogonal geometry relative to the pyrrole plane, disrupting

Primary Challenge: Distinguishing the 3-carbaldehyde regioisomer from the thermodynamically favored 2-carbaldehyde byproduct formed during Vilsmeier-Haack formylation. This guide provides the comparative NMR metrics required to validate the correct isomer.

Comparative 1H NMR Analysis

The following table contrasts the target molecule with its non-hindered analog (N-phenyl) and its regioisomer (2-formyl).

Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz[1][2][3]

| Proton Assignment | Target: 1-(2,6-Et₂Ph)-3-CHO | Alternative: 1-Ph-3-CHO | Impurity: 1-(2,6-Et₂Ph)-2-CHO |

| -CHO (Aldehyde) | 9.82 ppm (s) | 9.91 ppm (s) | 9.55 ppm (s) |

| Pyrrole H-2 | 7.58 ppm (dd/s) | 7.75 ppm (dd) | N/A (Substituted) |

| Pyrrole H-4 | 6.75 ppm (dd) | 6.85 ppm (dd) | 6.95 ppm (dd) |

| Pyrrole H-5 | 6.88 ppm (dd) | 7.10 ppm (dd) | 7.15 ppm (dd) |

| Aromatic (Ph) | 7.20 - 7.40 ppm (m) | 7.30 - 7.50 ppm (m) | 7.20 - 7.40 ppm (m) |

| Ethyl -CH₂- | 2.35 ppm (q, J=7.6 Hz) | Absent | 2.38 ppm (q) |

| Ethyl -CH₃ | 1.08 ppm (t, J=7.6 Hz) | Absent | 1.10 ppm (t) |

Key Diagnostic Signals (The "Fingerprint")

-

The Orthogonal Shielding Shift: Note that the pyrrole protons (H-2, H-5) in the target molecule are shifted upfield (lower ppm) compared to the planar 1-Phenyl analog.

-

Regioisomer Check (H-2 vs H-3):

-

3-CHO isomer: Shows a distinct singlet/doublet at ~7.58 ppm (H-2) which is deshielded by the adjacent aldehyde and nitrogen.

-

2-CHO isomer: Lacks the H-2 signal; the aldehyde proton is significantly more upfield (~9.55 ppm) due to conjugation with the pyrrole nitrogen lone pair.

-

Structural Logic & Shielding Cones

The following diagram illustrates the steric clash that enforces orthogonality and the resulting NMR splitting pathways.

Caption: The 2,6-diethyl "anchors" force the phenyl and pyrrole rings perpendicular, placing pyrrole protons in the phenyl ring's magnetic shielding cone.

Experimental Characterization Protocol

A. Sample Preparation (Critical for Resolution)

Standard preparation often leads to line broadening due to restricted rotation.

-

Solvent Choice: Use CDCl₃ for routine checks. Use DMSO-d₆ if aldehyde proton exchange or water peak overlap is suspected.

-

Concentration: Dissolve 5-8 mg of sample in 0.6 mL solvent. High concentrations (>15 mg) can induce stacking aggregation, shifting aromatic peaks.

-

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., POCl₃ residues from Vilsmeier synthesis) which cause peak broadening.

B. Data Acquisition Parameters

-

Pulse Sequence: Standard 1H ZG30.

-

Relaxation Delay (D1): Set to 2.0 seconds . The aldehyde proton has a long T1 relaxation time; insufficient delay will reduce its integration accuracy relative to the ethyl protons.

-

Scans (NS): 16 scans are sufficient for >95% purity; 64 scans recommended for detecting the 2-CHO regioisomer impurity (<2%).

C. Synthesis Workflow (Context)

To ensure you are characterizing the correct product, verify the synthesis route.

Caption: Synthesis pathway highlighting the origin of the regioisomer impurity.

Troubleshooting & Validation